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Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating innovative
therapeutic strategies. Combination therapy, the concurrent use of two or more antimicrobial
agents, offers a promising approach to enhance efficacy, reduce dosages, minimize toxicity,
and suppress the emergence of resistant bacterial strains. Evaluating the interaction between
antimicrobial agents is crucial, and in vitro synergy testing provides essential data to guide the
development of effective combination therapies. This document details the protocols for two
primary methods for assessing antibacterial synergy: the Checkerboard Assay and the Time-
Kill Curve Assay. Additionally, it provides an overview of the more advanced Hollow Fiber
Infection Model.

Key Concepts in Antibacterial Synergy
The interaction between two antimicrobial agents can be classified into three categories:

e Synergy: The combined effect of the two agents is significantly greater than the sum of their
individual effects.

 Additivity/Indifference: The combined effect is equal to the sum of the individual effects.

» Antagonism: The combined effect is less than the effect of the more active agent alone.
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These interactions are quantified using specific metrics derived from the experimental assays
described below.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to systematically assess the
interactions between two antimicrobial agents against a specific bacterial strain.[1] It allows for
the determination of the Fractional Inhibitory Concentration Index (FICI), which provides a
quantitative measure of synergy, additivity, or antagonism.[2]

Principle

The checkerboard method involves a two-dimensional array of antimicrobial concentrations in a
microtiter plate. One agent is serially diluted along the x-axis (columns), and the second agent
is serially diluted along the y-axis (rows).[1] Each well, therefore, contains a unique
combination of concentrations of the two agents. Following inoculation with a standardized
bacterial suspension and incubation, the wells are assessed for microbial growth to determine
the minimum inhibitory concentration (MIC) of each agent alone and in combination.[1]

Experimental Protocol

1.2.1. Materials

o 96-well microtiter plates

e Two antimicrobial agents (Agent A and Agent B)

» Bacterial isolate to be tested

o Cation-adjusted Mueller-Hinton Broth (CAMHB)

e 0.5 McFarland turbidity standard

 Sterile multichannel pipettes and reservoirs

e Microplate reader (optional, for spectrophotometric reading)

e 2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, for visual assessment of growth)
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1.2.2. Procedure

e Preparation of Antimicrobial Stock Solutions:

o

o

Prepare stock solutions of Agent A and Agent B in a suitable solvent (e.g., water, DMSO)
at a concentration that is at least 10 times the expected MIC.

Prepare intermediate solutions of each agent in CAMHB at four times the highest final
concentration to be tested.[1]

o Preparation of Bacterial Inoculum:

o

o

o

From an overnight culture, suspend bacterial colonies in CAMHB.

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which
corresponds to approximately 1.5 x 108 CFU/mL.[1]

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x
10° CFU/mL in each well of the microtiter plate.[2]

o Plate Setup (Checkerboard Dilution):

o

Dispense 50 pL of CAMHB into all wells of a 96-well plate.

Agent A Dilution (Rows): In column 1, add 50 pL of the 4x intermediate solution of Agent A
to the wells in rows A through G. This creates a 2x concentration. Perform a 2-fold serial
dilution by transferring 50 pL from the wells in column 1 to column 2, and so on, up to
column 10. Discard the final 50 pL from column 10. Column 11 will serve as the control for
Agent B alone.[1]

Agent B Dilution (Columns): Add 50 L of the 4x intermediate solution of Agent B to all
wells in row A (columns 1 through 11). This also creates a 2x concentration. Perform a 2-
fold serial dilution by transferring 50 pL from row A to row B, and so on, up to row G.
Discard the final 50 pL from row G. Row H will serve as the control for Agent A alone.[1]

Controls:

= Agent A MIC: Row H (columns 1-10) will contain serial dilutions of Agent A only.
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= Agent B MIC: Column 11 (rows A-G) will contain serial dilutions of Agent B only.
» Growth Control: Well H12 will contain only inoculated broth.

» Sterility Control: A separate well with uninoculated broth.

¢ Inoculation and Incubation:

o Inoculate each well (except the sterility control) with 100 pL of the final diluted bacterial
suspension. The final volume in each well will be 200 pL.[3]

o Incubate the plate at 35-37°C for 18-24 hours.
o Data Collection and Analysis:

o Determine the MIC for each agent alone (from row H and column 11) and for each
combination. The MIC is the lowest concentration that completely inhibits visible growth.

o For a more objective measure, 20 pL of 0.1% TTC can be added to each well and
incubated for 2-3 hours. Viable bacteria will convert the colorless TTC to a red formazan.

[3]

o Calculate the Fractional Inhibitory Concentration (FIC) for each agent in every non-turbid
well:

» FIC of Agent A (FIC A) = MIC of Agent A in combination / MIC of Agent A alone
= FIC of Agent B (FIC B) = MIC of Agent B in combination / MIC of Agent B alone
o Calculate the FICI for each combination:

= FICI=FICA+ FIC B[]

Data Presentation and Interpretation

The FICI value is used to classify the interaction between the two agents. The lowest FICI
value is typically reported.
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FICI Value

Interpretation
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[Source:[2][3]]

Example FICI Calculation Table:

[Agent A]
(ng/mL)

Well

[Agent B]

Growth FICA FICB FICI

D6 2

0.25 0.125 0.375

Assuming
MIC of
Agent A
alone =8
pg/mL and
MIC of
Agent B
alone = 32

pg/mL.

Visualization of Checkerboard Workflow

© 2025 BenchChem. All rights reserved.

5/12 Tech Support


https://antiviral.creative-diagnostics.com/antimicrobial-synergy-testing-checkerboard-assay.html
https://www.mdpi.com/1999-4915/14/7/1542
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Plate Setup

Serial Dilution of Agent B
(Columns)

Serial Dilution of Agent A
(Rows)

Analysis

Incubate Plate Determine MICs
H'| (18-24n,37°C) [ ™| (Alone & Combination) |—’| Calculate FICI |—>

Preparation

Interpret Interaction
(Synergy, Additive, etc.)

Prepare AgentA & B
Stock Solutions

Inoculate Plate

Prepare Bacterial
Inoculum (0.5 McFarland)

Click to download full resolution via product page

Caption: Workflow of the checkerboard assay for antibacterial synergy testing.

Time-Kill Curve Assay

The time-kill curve assay is considered the "gold standard" for determining bactericidal activity
and synergy.[4] It provides dynamic information about the rate of bacterial killing over time
when exposed to antimicrobial agents, alone and in combination.

Principle

A standardized bacterial inoculum is exposed to different concentrations of antimicrobial agents
(typically based on their MICs). The number of viable bacteria (CFU/mL) is determined at
various time points over a 24-hour period. Synergy is determined by comparing the rate and
extent of bacterial killing by the combination to that of the most active single agent.

Experimental Protocol

2.2.1. Materials
o Bacterial isolate

o Antimicrobial agents (Agent A and Agent B)
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o CAMHB or other appropriate broth

o Sterile flasks or tubes

e Shaking incubator

e Spectrophotometer

 Sterile saline or phosphate-buffered saline (PBS) for dilutions

e Agar plates for colony counting

2.2.2. Procedure

e Inoculum Preparation:

o Grow an overnight culture of the test organism.

o Dilute the culture in fresh CAMHB and grow to the mid-logarithmic phase (typically an
optical density at 600 nm of about 0.25).[5]

o Dilute this culture to a final starting inoculum of approximately 5 x 10> CFU/mL in flasks
containing the test media.[5]

e Test Conditions:

o Prepare flasks with the following conditions (concentrations are typically fractions or
multiples of the MIC, e.g., 0.5x MIC, 1x MIC):

Growth Control (no drug)

Agent A alone

Agent B alone

Agent A + Agent B in combination

o Time-Kill Assay:
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[e]

Incubate all flasks at 37°C with shaking.

o

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each
flask.

o

Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

[¢]

Plate a specific volume (e.g., 100 uL) of appropriate dilutions onto agar plates.

[¢]

Incubate the plates at 37°C for 18-24 hours.

o Data Collection and Analysis:

o Count the colonies on the plates and calculate the CFU/mL for each time point and
condition.

o Plot the logio CFU/mL versus time for each condition.

Data Presentation and Interpretation

e Synergy is typically defined as a = 2-logio decrease in CFU/mL between the combination and
its most active constituent after 24 hours.[5] The colony count for the combination must also
be > 2-logio CFU/mL below the starting inoculum.[5]

» Bactericidal activity is defined as a = 3-logio reduction in CFU/mL from the initial inoculum.

e Antagonism is defined as a = 2-logio increase in CFU/mL for the combination compared to
the most active single agent.

Example Time-Kill Data Table:
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Growth
. Agent A (logio AgentB (logio AgentA+B
Time (h) Control (logio
CFU/mL) CFU/mL) (logio CFU/mL)
CFU/mL)
0 5.7 5.7 5.7 5.7
4 6.8 55 6.2 4.1
8 8.1 5.3 5.9 2.8
24 9.2 5.1 5.6 <2.0

Visualization of Synergy Interpretation
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Time-Kill Assay Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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